{3-[(Benzyloxycarbonyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid
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Overview
Description
{3-[(Benzyloxycarbonyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and an acetic acid moiety. The presence of the benzyloxycarbonyl group and the ethyl-amino linkage adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(Benzyloxycarbonyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the pyrrolidine ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a dihaloalkane under basic conditions.
Next, the benzyloxycarbonyl group is introduced via a protection reaction, often using benzyloxycarbonyl chloride in the presence of a base such as triethylamine. The ethyl-amino linkage is then formed through a nucleophilic substitution reaction, where an ethylamine derivative reacts with the protected pyrrolidine intermediate.
Finally, the acetic acid moiety is introduced through a carboxylation reaction, typically using carbon dioxide or a carboxylating agent under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
{3-[(Benzyloxycarbonyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzyloxycarbonyl group to a benzyl group or the acetic acid moiety to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
{3-[(Benzyloxycarbonyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition or as a building block for peptide synthesis.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {3-[(Benzyloxycarbonyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with receptors. The benzyloxycarbonyl group can serve as a protecting group, allowing selective reactions at other sites of the molecule.
Comparison with Similar Compounds
Similar Compounds
{3-[(Benzyloxycarbonyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
{3-[(Benzyloxycarbonyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-butyric acid: Contains a butyric acid moiety.
Uniqueness
The uniqueness of {3-[(Benzyloxycarbonyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structural features make it a versatile intermediate in synthetic chemistry and a valuable compound in various research fields.
Properties
IUPAC Name |
2-[3-[[ethyl(phenylmethoxycarbonyl)amino]methyl]pyrrolidin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-2-19(11-15-8-9-18(10-15)12-16(20)21)17(22)23-13-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNMDYOREUSKOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCN(C1)CC(=O)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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